Methyl 2-bromo-2-(oxan-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a chemical compound with the molecular formula C8H11BrO3 and a molecular weight of 235.08 g/mol . . The compound is characterized by its unique structure, which includes a bromine atom and an oxan-4-ylidene group.
Preparation Methods
The synthesis of Methyl 2-bromo-2-(oxan-4-ylidene)acetate typically involves the reaction of oxan-4-one with methyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-bromo-2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxan-4-ylidene derivatives or reduction to yield different products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-2-(oxan-4-ylidene)acetate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(oxan-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxan-4-ylidene group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-bromo-2-(oxan-4-ylidene)acetate can be compared with other similar compounds, such as:
Methyl 2-chloro-2-(oxan-4-ylidene)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-iodo-2-(oxan-4-ylidene)acetate: Similar structure but with an iodine atom instead of bromine.
Methyl 2-bromo-2-(tetrahydro-4H-pyran-4-ylidene)acetate: Similar structure but with a tetrahydro-4H-pyran-4-ylidene group instead of oxan-4-ylidene.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and interactions.
Properties
IUPAC Name |
methyl 2-bromo-2-(oxan-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYTFHFPACUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCOCC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.